Cas no 88791-27-9 (1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-)

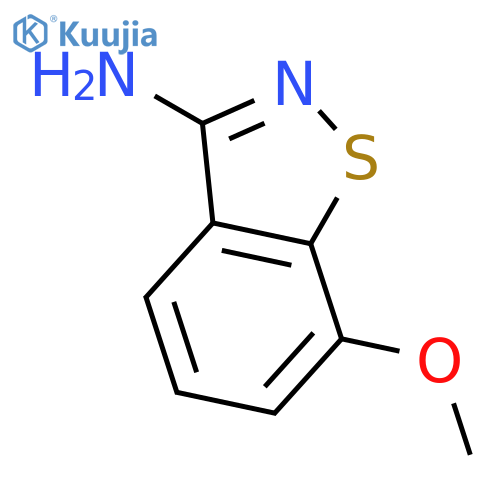

88791-27-9 structure

商品名:1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-

1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY- 化学的及び物理的性質

名前と識別子

-

- 1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-

- 7-Methoxybenzo[d]isothiazol-3-amine

- 88791-27-9

-

- インチ: InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3,(H2,9,10)

- InChIKey: NDCXQKAJSJQIMK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 180.03573406Da

- どういたいしつりょう: 180.03573406Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A059006662-1g |

7-Methoxybenzo[d]isothiazol-3-amine |

88791-27-9 | 97% | 1g |

$1444.30 | 2023-08-31 | |

| Chemenu | CM527998-1g |

7-Methoxybenzo[d]isothiazol-3-amine |

88791-27-9 | 97% | 1g |

$*** | 2023-05-29 | |

| Alichem | A059006662-5g |

7-Methoxybenzo[d]isothiazol-3-amine |

88791-27-9 | 97% | 5g |

$3383.50 | 2023-08-31 |

1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY- 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

88791-27-9 (1,2-BENZISOTHIAZOL-3-AMINE, 7-METHOXY-) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2230780-65-9(IL-17A antagonist 3)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬